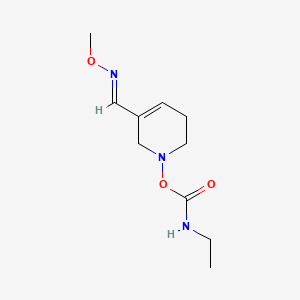
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and an O-methyloxime moiety
Preparation Methods
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps, including the formation of the pyridine ring, the introduction of the tetrahydro group, and the addition of the O-methyloxime moiety. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylamine, carbonyl compounds, and methyloxime derivatives. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring or other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- include other pyridine derivatives and tetrahydro compounds These compounds may share some structural features but differ in their functional groups and overall reactivity
Properties
CAS No. |
145071-56-3 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-ethylcarbamate |
InChI |
InChI=1S/C10H17N3O3/c1-3-11-10(14)16-13-6-4-5-9(8-13)7-12-15-2/h5,7H,3-4,6,8H2,1-2H3,(H,11,14)/b12-7+ |
InChI Key |
BFLSHVDLBFOOJM-KPKJPENVSA-N |
Isomeric SMILES |
CCNC(=O)ON1CCC=C(C1)/C=N/OC |
Canonical SMILES |
CCNC(=O)ON1CCC=C(C1)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















